molecular formula C9H12O2 B594399 2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester CAS No. 132079-98-2

2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester

Cat. No.: B594399
CAS No.: 132079-98-2
M. Wt: 152.193
InChI Key: QEFSSKMLSKXCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester” is a type of ester. Esters are widespread naturally occurring compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . They are derived from carboxylic acids, where in an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of esters follows the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .


Physical and Chemical Properties Analysis

The physical properties of esters include their boiling points and solubility in water . The fatty acid profile of biodiesel is dependent on the parent oil or fat and typically only needs one fatty acid methyl ester present .

Mechanism of Action

Carboxylic acids react with diazomethane to produce methyl esters. The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid . Ester hydrolysis occurs through a typical nucleophilic acyl substitution pathway in which hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Additionally, the localization of double and triple bonds (DBs and TBs) is a key step in the structural characterization of fatty acids .

Properties

IUPAC Name

methyl 2-ethenylcyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(7)9(10)11-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSSKMLSKXCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium (II) acetate (0.095 g) was added to a solution of the product from step 27a (1.62 g, 5.9 mmol), tributyl(vinyl)tin (1.72 mL, 5.9 mmol), and triphenylphosphine (0.215 g, 0.82 mmol) in THF (20 mL) under a nitrogen atmosphere. The reaction was heated to 50° C. for 3 h, cooled to room temperature and concentrated. The residue was purified by FCC on silica gel eluting ethyl ether:hexanes (2:98) to give 2-vinyl-cyclopent-1-enecarboxylic acid methyl ester (0.53 g, 59%) as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.095 g
Type
catalyst
Reaction Step One

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